molecular formula C19H17N5O3S2 B11260766 N1-(2-methoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(2-methoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11260766
M. Wt: 427.5 g/mol
InChI Key: FMKKRIZQQFNNNX-UHFFFAOYSA-N
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Description

N’-(2-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a combination of methoxyphenyl, thiophene, triazolo, and thiazole moieties.

Preparation Methods

The synthesis of N’-(2-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl and thiophene moieties. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .

Scientific Research Applications

N’-(2-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The pathways involved can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar compounds include those with thiophene, triazolo, and thiazole moieties, such as:

Properties

Molecular Formula

C19H17N5O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide

InChI

InChI=1S/C19H17N5O3S2/c1-27-14-6-3-2-5-13(14)21-18(26)17(25)20-9-8-12-11-29-19-22-16(23-24(12)19)15-7-4-10-28-15/h2-7,10-11H,8-9H2,1H3,(H,20,25)(H,21,26)

InChI Key

FMKKRIZQQFNNNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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